2-Acetoxy-3'-nitrobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Acetoxy-3’-nitrobenzophenone can be achieved through a Friedel-Crafts acylation reaction. This involves the condensation of benzene with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride or iron (III) chloride . The reaction is carried out at temperatures ranging from -10°C to 40°C . After the reaction, the product is processed with acid, filtered, and crystallized to obtain 2-Acetoxy-3’-nitrobenzophenone .
Industrial Production Methods
For industrial production, the same Friedel-Crafts acylation method is employed due to its high yield, cost-effectiveness, and environmental friendliness . The reaction conditions are optimized to ensure safety and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-3’-nitrobenzophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 2-Acetoxy-3’-aminobenzophenone.
Reduction: The major product is 2-Acetoxy-3’-aminobenzophenone.
Substitution: The major products depend on the nucleophile used, such as 2-Hydroxy-3’-nitrobenzophenone when hydroxide ions are used.
Scientific Research Applications
2-Acetoxy-3’-nitrobenzophenone is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The acetoxy group can be hydrolyzed to form a hydroxyl group, which can participate in hydrogen bonding and other interactions with proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetoxy-4’-nitrobenzophenone
- 2-Acetoxy-2’-nitrobenzophenone
- 2-Hydroxy-3’-nitrobenzophenone
Uniqueness
2-Acetoxy-3’-nitrobenzophenone is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The position of the nitro and acetoxy groups influences the compound’s ability to undergo specific chemical reactions and interact with biological targets.
Properties
IUPAC Name |
[2-(3-nitrobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)21-14-8-3-2-7-13(14)15(18)11-5-4-6-12(9-11)16(19)20/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFJQQPWFUZHLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641574 |
Source
|
Record name | 2-(3-Nitrobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-32-5 |
Source
|
Record name | 2-(3-Nitrobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.